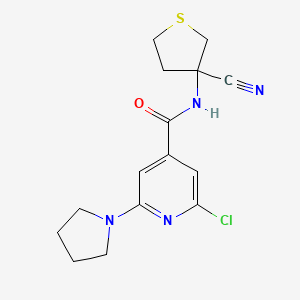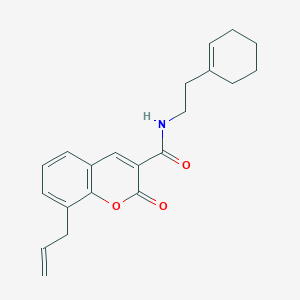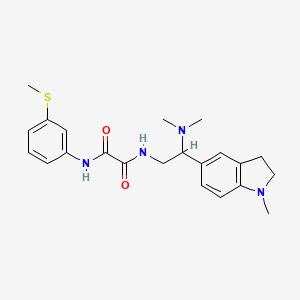
2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound belonging to the class of organic compounds known as tetralins. Tetralins are bicyclic compounds consisting of a fused benzene and cyclohexane ring. This particular compound features an isopropyl group attached to the second carbon of the tetralin structure and an amine group at the first carbon.
Synthetic Routes and Reaction Conditions:
Reduction of 2-Isopropyl-1-naphthol: One common synthetic route involves the reduction of 2-isopropyl-1-naphthol using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Amination of Tetralin Derivatives: Another method involves the amination of tetralin derivatives using ammonia or primary amines under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through continuous flow processes that allow for better control of reaction conditions and improved safety. The use of heterogeneous catalysts can also enhance the efficiency and selectivity of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the tetralin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong bases (NaOH, KOH) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and other amine derivatives.
Substitution: Halogenated and alkylated derivatives.
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that 2-aminotetralin, a structurally similar compound, inhibits the reuptake of serotonin and norepinephrine, and likely induces their release as well . It is also likely to act on dopamine due to its full substitution of d-amphetamine in rodent studies .
Biochemical Pathways
Based on the known actions of similar compounds, it may be involved in the modulation of neurotransmitter systems, including serotonin, norepinephrine, and dopamine .
Result of Action
Based on the known actions of similar compounds, it may have potential effects on neurotransmitter systems, which could influence various physiological and psychological processes .
科学的研究の応用
2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
1,2,3,4-Tetrahydronaphthalene: A simpler tetralin derivative without the isopropyl group.
1,2,3,4-Tetrahydro-1-naphthylamine: Similar structure but without the isopropyl group.
2-Isopropyl-1-naphthol: A precursor in the synthesis of the target compound.
Uniqueness: 2-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the isopropyl group and the amine group, which can lead to diverse chemical reactivity and biological activity compared to its simpler counterparts.
特性
IUPAC Name |
2-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-6,9,11,13H,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOQNUSKWSMPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=CC=CC=C2C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2866824.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-phenylbutanamide](/img/structure/B2866825.png)
![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)

![2-oxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2866828.png)

![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2866831.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2866834.png)

![5-bromo-2-(methylsulfanyl)-N-[(oxan-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2866837.png)


